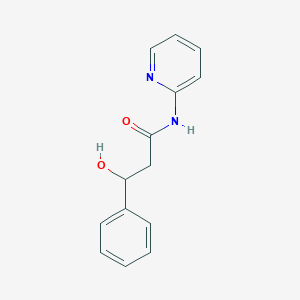
N-(3-morpholinopropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholinopropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholinopropyl)methanesulfonamide typically involves the reaction of 3-chloropropylmethanesulfonamide with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-morpholinopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Acid-Base Reactions: The sulfonamide group can be deprotonated in the presence of strong bases, forming sulfonamide anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Chemistry: N-(3-morpholinopropyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It is also employed as a protecting group for amines in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of N-(3-morpholinopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor .
Comparación Con Compuestos Similares
3-(N-morpholino)propanesulfonic acid (MOPS): Similar in structure but used primarily as a buffering agent in biological research.
N-(3-formylphenyl)methanesulfonamide: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: N-(3-morpholinopropyl)methanesulfonamide is unique due to its combination of a morpholine ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
88334-78-5 |
|---|---|
Fórmula molecular |
C8H18N2O3S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-14(11,12)9-3-2-4-10-5-7-13-8-6-10/h9H,2-8H2,1H3 |
Clave InChI |
JNJJEYJVEFZVFU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



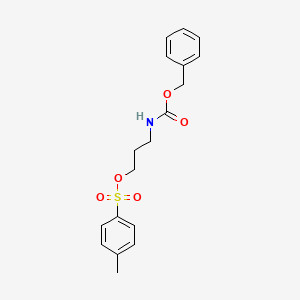
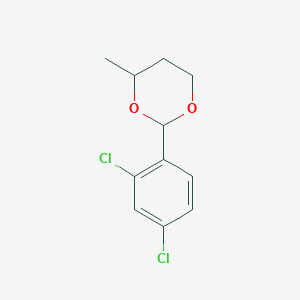

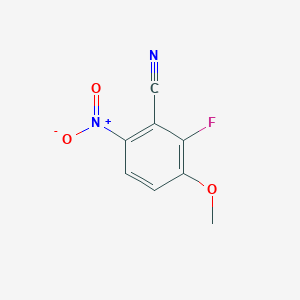
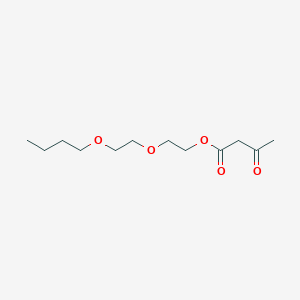

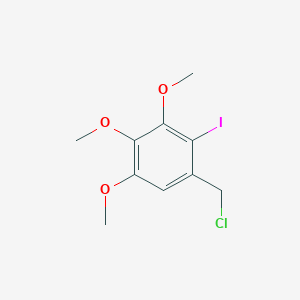
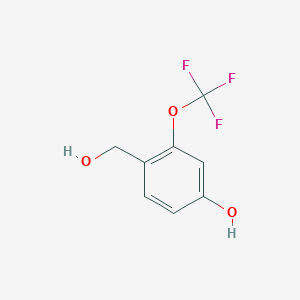

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)


